REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([O:13]C)=[O:12])=[CH:9][N:10]=2)[CH:7]=1.O[Li].O>C1COCC1.CO.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=2)[CH:7]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)C(=CN2)C(=O)OC
|
Name
|
LiOH.H2O
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
THF MeOH H2O
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
upon drying
|
Type
|
CUSTOM
|
Details
|
Ester hydrolysis
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated upon complete hydrolysis of ester to corresponding acid
|
Type
|
ADDITION
|
Details
|
diluted with water/ice
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
suction dried
|
Type
|
CUSTOM
|
Details
|
by drying under P2O5 under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=CN2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |